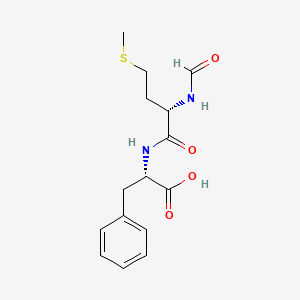
N-(N-甲酰基-L-甲硫氨酰)-L-苯丙氨酸
描述
“N-(N-Formyl-L-methionyl)-L-phenylalanine” is also known as N-Formyl-Met-Leu-Phe (fMLF or fMLP), a chemotactic peptide . It is used in the initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .
Synthesis Analysis
The synthesis of N-(N-Formyl-L-methionyl)-L-phenylalanine involves the addition of the formyl group to methionine. This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .
Molecular Structure Analysis
The empirical formula of N-(N-Formyl-L-methionyl)-L-phenylalanine is C21H31N3O5S . Its molecular weight is 437.55 . The InChI string is 1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 .
Chemical Reactions Analysis
The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA. This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells .
Physical And Chemical Properties Analysis
N-(N-Formyl-L-methionyl)-L-phenylalanine is a powder with a molecular weight of 437.55 . It is soluble in acetic acid .
科学研究应用
结构见解和分子相互作用
构象和氢键N-(N-甲酰基-L-甲硫氨酰)-L-苯丙氨酸表现出独特的结构特征,其主要特征是能够形成由 C-H...O 氢键稳定的平行 β-折叠结构。这些特征是趋化 N-甲酰基甲硫氨酰肽结构和功能不可或缺的一部分,正如通过晶体学研究阐明的 (Parthasarathy, Fridey, & Srikrishnan, 2009)。类似地,已经报道了非手性 N-甲酰基甲硫氨酰肽的晶体和分子结构,揭示了固态肽构象,该构象与溶液态有很大不同,表明了这些肽的柔性 (Eggleston, 2009)。
热力学性质与 N-(N-甲酰基-L-甲硫氨酰)-L-苯丙氨酸相关的三肽的标准热力学函数已经过仔细研究,揭示了它们在很宽的温度范围内的稳定性,并提供了对其热容、焓、熵和吉布斯能的见解。这些发现对于了解这些肽的物理性质及其与生物系统的相互作用至关重要 (Markin 等人,2014)。
在药物递送和免疫反应中的应用
用于靶向药物递送的脂质体制剂药物递送的创新方法利用了 N-(N-甲酰基-L-甲硫氨酰)-L-苯丙氨酸修饰的脂质体,以提高炎症部位的药物浓度。肽与靶细胞(如巨噬细胞)上的甲酰基肽受体的特异性相互作用已被用来提高脂质体的靶向效率,为抗炎药物载体提供了有希望的途径 (Qin 等人,2014)。
细胞活化和结合动力学该肽与吞噬细胞表面受体的结合一直是研究的重点。研究表明,虽然与多个 N-甲酰基甲硫氨酰肽的结合物表现出与吞噬细胞的增强结合,但它们不会显着增加细胞活化,表明在不触发过度免疫反应的情况下进行靶向药物递送的潜力 (Pooyan 等人,2002)。
酶促降解和免疫调节研究还深入研究了参与趋化 N-甲酰基肽降解的酶,突出了免疫系统为减轻不必要的炎症(特别是响应肠道中的共生菌)而维持的复杂平衡。这个降解过程对于防止过度免疫反应和维持体内平衡至关重要 (Nguyen & Pei, 2005)。
作用机制
Target of Action
The primary target of N-(N-Formyl-L-methionyl)-L-phenylalanine, also known as FOR-MET-PHE-OH, is the protein synthesis machinery of bacteria, mitochondria, and chloroplasts . It specifically interacts with the 30S ribosome-mRNA complex and the tRNA fMet .
Mode of Action
FOR-MET-PHE-OH is a derivative of the amino acid methionine, where a formyl group has been added to the amino group . It is used for the initiation of protein synthesis from bacterial and organellar genes . The 30S ribosome-mRNA complex specifically recruits tRNAs with a formylated amino acid – tRNA fMet attached to FOR-MET-PHE-OH . The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase .
Biochemical Pathways
FOR-MET-PHE-OH plays a crucial part in the protein synthesis of bacteria, mitochondria, and chloroplasts . The formyl group is added to methionine after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .
Result of Action
The result of FOR-MET-PHE-OH’s action is the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts . Proteins in these organisms start with a FOR-MET-PHE-OH residue instead of a methionine . In the human body, FOR-MET-PHE-OH is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, and stimulates the body to fight against potential infection .
Action Environment
The action of FOR-MET-PHE-OH is influenced by the cellular environment. For instance, the presence of specific tRNAs and ribosomal complexes is necessary for its role in protein synthesis . Additionally, the pH and temperature of the environment could affect the stability and efficacy of FOR-MET-PHE-OH.
安全和危害
属性
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQJQFGSAAGNSI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944615 | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-Formyl-L-methionyl)-L-phenylalanine | |
CAS RN |
22008-60-2 | |
| Record name | N-Formylmethionylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of reducing methionine sulfoxide in peptide synthesis?
A1: Methionine sulfoxide can form during peptide synthesis, which can impact the structure and function of the final peptide product. [] The reduction of methionine sulfoxide back to methionine helps to ensure the synthesis of the desired peptide with the correct sequence and structure. []
Q2: How does 2-mercaptopyridine facilitate the reduction of methionine sulfoxide in liquid hydrogen fluoride?
A2: While the exact mechanism is not fully detailed in the abstract, 2-mercaptopyridine likely acts as a reducing agent in the presence of liquid hydrogen fluoride. [] It donates electrons to methionine sulfoxide, facilitating the conversion back to methionine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



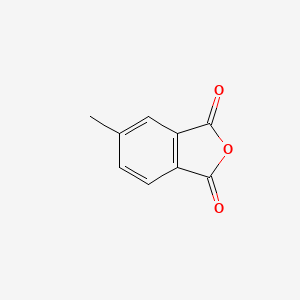
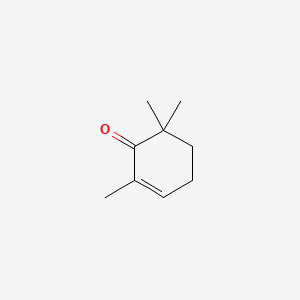
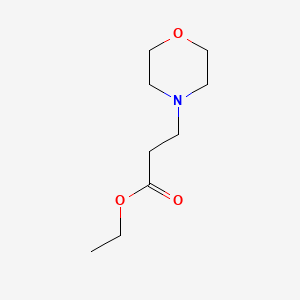
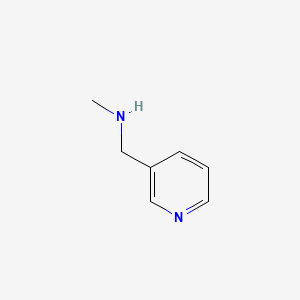
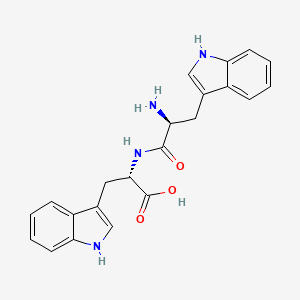

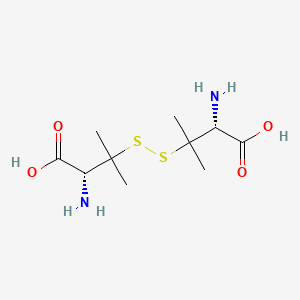
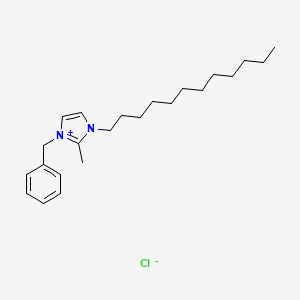

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)



